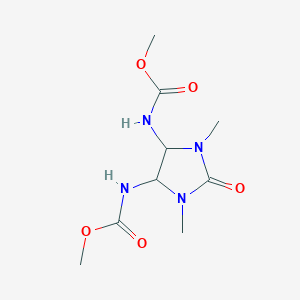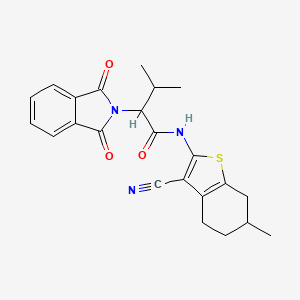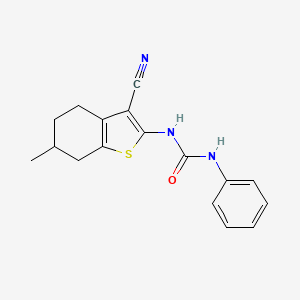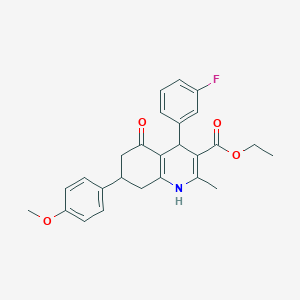![molecular formula C16H24ClNO2 B4929281 4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine](/img/structure/B4929281.png)
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It has been widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade.
Mécanisme D'action
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor. The β2-adrenergic receptor is activated by the endogenous ligand, epinephrine, and the synthetic agonist, isoproterenol. Activation of the β2-adrenergic receptor leads to the activation of adenylate cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then activates protein kinase A, which phosphorylates various target proteins, leading to various physiological responses. Blockade of the β2-adrenergic receptor by 4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 inhibits this signaling pathway, leading to the inhibition of various physiological responses.
Biochemical and Physiological Effects:
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 has been shown to have various biochemical and physiological effects. It inhibits the relaxation of airway smooth muscles, leading to the constriction of the airways. It also inhibits the release of insulin from pancreatic β-cells, leading to the elevation of blood glucose levels. It inhibits lipolysis in adipose tissue, leading to the accumulation of fat. It also inhibits the activation of immune cells, leading to the inhibition of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 has several advantages for lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which allows for the specific inhibition of β2-adrenergic receptor signaling. It is also a well-characterized compound, with extensive data available on its pharmacological properties. However, 4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 also has some limitations. It has a short half-life in vivo, which limits its use in long-term experiments. It also has poor solubility in aqueous solutions, which can limit its bioavailability.
Orientations Futures
There are several future directions for the use of 4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 in scientific research. One direction is the investigation of the role of β2-adrenergic receptors in cancer progression and metastasis. Another direction is the investigation of the role of β2-adrenergic receptors in the regulation of immune responses in various pathological conditions. Additionally, the development of new β2-adrenergic receptor antagonists with improved pharmacological properties is an area of future research.
Méthodes De Synthèse
The synthesis of 4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 involves the reaction between 4-(4-chloro-2,6-dimethylphenoxy)butylamine and morpholine. The reaction is carried out in the presence of a base and a catalyst. The product is then purified using chromatography techniques. The purity of the product is confirmed using spectroscopic methods.
Applications De Recherche Scientifique
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 has been extensively used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. It has been used to investigate the effects of β2-adrenergic receptor blockade on cardiovascular function, respiratory function, glucose metabolism, and immune function. It has also been used to study the role of β2-adrenergic receptors in cancer, obesity, and diabetes.
Propriétés
IUPAC Name |
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c1-13-11-15(17)12-14(2)16(13)20-8-4-3-5-18-6-9-19-10-7-18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXFXPOHYZOWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCN2CCOCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B4929209.png)
![5-{4-[ethyl(methyl)amino]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929230.png)


![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B4929245.png)
![N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B4929260.png)



![ethyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4929304.png)

![ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B4929309.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-phenylpropanamide](/img/structure/B4929317.png)